molecular formula C16H12O2 B031416 9-Anthraceneacetic acid CAS No. 6624-23-3

9-Anthraceneacetic acid

Cat. No.: B031416
CAS No.: 6624-23-3
M. Wt: 236.26 g/mol
InChI Key: SFWMEKYIRKVEBC-UHFFFAOYSA-N
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Description

9-Anthraceneacetic acid is an organic compound with the molecular formula C16H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to the ninth carbon of the anthracene ring. This compound is known for its unique properties and applications in various scientific fields, including organic synthesis, fluorescence labeling, and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthraceneacetic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 9-Anthraceneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Anthraceneacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 9-Anthraceneacetic acid is unique due to its combination of the anthracene core and the acetic acid functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

Biological Activity

9-Anthraceneacetic acid (9-AA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound, with the chemical formula C16H12O2C_{16}H_{12}O_2, is a member of the anthracene family. Its structure features an anthracene moiety linked to an acetic acid group, which contributes to its unique biological properties. The compound is known for its ability to undergo photochemical reactions, which can be exploited in various applications.

The biological activity of this compound is primarily attributed to its interactions with cellular components, including proteins and nucleic acids. The compound has been shown to exhibit:

  • Antitumor Activity : Research indicates that 9-AA can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. Studies have demonstrated its effectiveness against several cancer cell lines, including lung and breast cancer cells.
  • Antibacterial Properties : Some studies have reported that 9-AA exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Photodynamic Activity : Due to its photochemical properties, 9-AA can generate reactive oxygen species (ROS) upon light activation, which can damage cellular components and induce cell death in targeted cells.

Antitumor Activity

A study conducted by Masi et al. (2022) explored the cytotoxic effects of various anthraquinone derivatives, including this compound. The findings indicated that 9-AA exhibited significant cytotoxicity against the A-549 lung cancer cell line with an IC50 value of approximately 4.56 μM .

Antibacterial Activity

Another investigation focused on the antimicrobial properties of 9-AA, showing effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be less than 2.5 μM for multiple tested bacteria, demonstrating the compound's potential as an antibacterial agent .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies evaluated the effects of this compound on various human cancer cell lines using MTT assays. Results indicated that the compound selectively inhibited cell proliferation and induced apoptosis in solid tumors .
  • Binding Studies : Photophysical measurements were employed to characterize the binding interactions between this compound and proteins. This research highlighted the importance of understanding how this compound interacts at the molecular level to elucidate its biological effects .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in cancer cells; IC50 ~4.56 μM
AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC < 2.5 μM
PhotodynamicGenerates ROS upon light activation

Properties

IUPAC Name

2-anthracen-9-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWMEKYIRKVEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288317
Record name 9-Anthraceneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-23-3
Record name 9-Anthraceneacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-Anthraceneacetic acid interact with proteins and what are the downstream effects?

A: this compound (1) demonstrates binding affinity to serum albumins (HSA and BSA) and alpha-acid glycoproteins (HAAG and BAAG) []. This interaction leads to the formation of 1:1 complexes, as evidenced by Job plot analysis []. The binding significantly alters the photophysical and photochemical properties of the compound. Notably, the fluorescence of 1 is quenched in the presence of these proteins, with a more pronounced effect observed with serum albumins []. This quenching suggests a change in the excited state dynamics of the molecule within the protein environment. More importantly, protein encapsulation enhances the photostability of 1, significantly reducing its photodegradation compared to its behavior in a simple buffer solution []. This protective effect is attributed to the restricted environment within the protein binding pockets, which limits the compound's exposure to external agents like oxygen and reduces self-quenching interactions [].

Q2: How does the presence of two binding sites in serum albumins affect the photophysical properties of this compound?

A: The existence of two distinct binding sites (site I and site II) within serum albumins (HSA and BSA) influences the photophysical behavior of this compound (1) when bound to these proteins. This is evident from the observation of two distinct triplet lifetimes (τT) for 1@SA complexes, unlike the single τT observed for 1@AAG complexes []. The longer-lived component, dominant under non-saturating conditions, is attributed to 1 bound to site II (1@SA)(II), while the minor component corresponds to 1 bound to site I (1@SA)(I) []. This difference in lifetimes suggests that the two binding sites provide different microenvironments to the bound 1 molecule, affecting its excited state dynamics and consequently its photostability.

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